molecular formula C16H32O3 B1254907 (R)-beta-hydroxypalmitic acid

(R)-beta-hydroxypalmitic acid

Cat. No.: B1254907
M. Wt: 272.42 g/mol
InChI Key: CBWALJHXHCJYTE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3R-Hydroxypalmitic acid, also known as (R)-beta-hydroxypalmitate or (R)-3-hydroxy-hexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 3R-Hydroxypalmitic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3R-Hydroxypalmitic acid has been primarily detected in urine. Within the cell, 3R-hydroxypalmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 3R-Hydroxypalmitic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3R-hydroxypalmitic acid is involved in fatty acid biosynthesis pathway.
(R)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid and a (3R)-3-hydroxy fatty acid. It is an enantiomer of a (S)-3-hydroxypalmitic acid.

Scientific Research Applications

Chemical Properties and Structure

(R)-beta-hydroxypalmitic acid is characterized by the presence of a hydroxyl group at the third carbon of the hexadecanoic acid chain. Its molecular formula is C16H32O3C_{16}H_{32}O_{3} with a molecular weight of approximately 272.42 g/mol. This compound plays a crucial role as an intermediate in fatty acid biosynthesis, particularly formed from 3-oxo-tetradecanoic acid through enzymatic reactions involving fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase .

Lipid Metabolism Research

This compound serves as a valuable intermediate for studying lipid metabolism pathways. It is involved in the synthesis of various lipids and can indicate metabolic states or disorders related to mitochondrial fatty acid oxidation .

Cell Signaling

This compound may influence cell signaling pathways due to its presence in sphingolipids, which are known to play roles in cellular communication and regulation . Understanding its role could lead to insights into how cells respond to different stimuli.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity against various molds and yeasts. Minimum inhibitory concentrations have been reported between 10 to 100 μg/ml, suggesting potential applications in food preservation and therapeutic formulations against fungal infections .

Implications in Metabolic Disorders

Accumulation of long-chain 3-hydroxy fatty acids, including this compound, has been linked to metabolic disorders such as long-chain hydroxyacyl-CoA dehydrogenase deficiency. Elevated levels can be detected in cultured fibroblasts from affected patients, making it a potential biomarker for diagnosing such conditions .

LCHAD Deficiency

  • Study Findings : Fibroblast studies showed significant accumulation of long-chain 3-hydroxy fatty acids in patients with long-chain hydroxyacyl-CoA dehydrogenase deficiency.
  • Clinical Relevance : This accumulation pattern aids in diagnosing metabolic disorders and developing targeted therapies .

Antifungal Activity

  • Experimental Evidence : In vitro assays demonstrated the antifungal efficacy of this compound against various fungal strains.
  • Potential Applications : Its antifungal properties suggest incorporation into food products or therapeutic agents against fungal infections .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Lipid MetabolismIntermediate in fatty acid biosynthesis; indicates metabolic states
Cell SignalingPotential role in sphingolipid-mediated signaling pathways
Antifungal ActivityExhibits activity against molds and yeasts; MICs range from 10 to 100 μg/ml
Metabolic Disorder MarkerElevated levels associated with LCHAD deficiency; serves as a diagnostic biomarker

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (R)-beta-hydroxypalmitic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves hydroxylation of palmitic acid precursors using stereoselective catalysts or enzymatic methods. For example, chiral chromatography (e.g., HPLC with chiral stationary phases) can resolve enantiomers to achieve >98% purity, as reported in synthetic protocols . Solubility in ethanol (as noted in its physicochemical profile) is critical for purification steps. Researchers should validate enantiopurity via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) with chiral shift reagents .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns is preferred due to its sensitivity in detecting hydroxylated fatty acids. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Gas chromatography (GC) with derivatization (e.g., silylation) is an alternative but may lack specificity for stereoisomers .

Q. How does this compound interact with lipid bilayers in model membrane systems?

  • Methodological Answer : Langmuir monolayer assays or fluorescence anisotropy studies can assess its integration into lipid bilayers. Researchers should control for pH and ionic strength, as the hydroxyl group’s polarity may influence membrane permeability. Comparative studies with the (S)-enantiomer are essential to isolate stereospecific effects .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound in mitochondrial uncoupling be resolved?

  • Methodological Answer : Contradictions may arise from differences in cell models (e.g., primary vs. immortalized cells) or assay conditions (e.g., oxygen tension). A systematic review (following COSMOS-E guidelines) should meta-analyze dose-response relationships across studies, stratifying by experimental variables like incubation time and lipid solubility . Dose-response meta-analysis may clarify threshold effects .

Q. What experimental designs are optimal for studying the compound’s role in bacterial biofilm formation?

  • Methodological Answer : Use confocal microscopy with fluorescently tagged biofilms (e.g., Staphylococcus aureus GFP strains) to quantify biomass reduction. Include controls for fatty acid toxicity (via viability assays) and validate results across multiple bacterial strains. Replicate experiments under varying nutrient conditions to account for metabolic dependencies .

Q. How can batch-to-batch variability in synthetic this compound impact reproducibility in enzyme inhibition assays?

  • Methodological Answer : Request certificate-of-analysis (CoA) data for each batch, including peptide content, residual solvents, and enantiomeric excess. Pre-test solubility in assay buffers (e.g., PBS with detergents) to standardize concentrations. For sensitive assays (e.g., IC50 determinations), use a single batch or statistically adjust for inter-batch variability .

Q. What strategies mitigate interference from endogenous hydroxylated fatty acids during in vivo pharmacokinetic studies?

  • Methodological Answer : Isotope-labeled this compound (e.g., ^13^C or ^2^H isotopes) enables differentiation from endogenous analogs via LC-MS/MS. Deplete background signals using immunoaffinity columns targeting endogenous hydroxylipids. Validate specificity using knockout animal models (e.g., PPARα-null mice) .

Q. Methodological Considerations from Literature

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method descriptions, including solvent suppliers, instrument calibration protocols, and raw data archiving .
  • Data Interpretation : Use hypothesis-driven frameworks (e.g., "Is the hydroxyl group critical for binding?") to avoid overinterpreting correlative data .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest, as per Advanced Journal of Chemistry guidelines, to maintain transparency .

Properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(3R)-3-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1

InChI Key

CBWALJHXHCJYTE-OAHLLOKOSA-N

SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
(R)-beta-hydroxypalmitic acid
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
(R)-beta-hydroxypalmitic acid
3,5-Dibromo-2-tert-butylpyridine
(R)-beta-hydroxypalmitic acid
3,5-Dibromo-2-tert-butylpyridine
(R)-beta-hydroxypalmitic acid
3,5-Dibromo-2-tert-butylpyridine
(R)-beta-hydroxypalmitic acid
3,5-Dibromo-2-tert-butylpyridine
(R)-beta-hydroxypalmitic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.